1-(3-Bromophenyl)cyclopentanecarbonitrile
Description
1-(3-Bromophenyl)cyclopentanecarbonitrile is a halogenated organic compound featuring a cyclopentane ring substituted with a carbonitrile group and a 3-bromophenyl moiety. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of 248.12 g/mol.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZRWPINSOWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile typically involves the reaction of 3-bromobenzyl cyanide with cyclopentanone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The cyclopentane ring can undergo oxidation to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted phenylcyclopentanecarbonitrile derivatives.
Reduction: Formation of 1-(3-aminophenyl)cyclopentanecarbonitrile.
Oxidation: Formation of 1-(3-bromophenyl)cyclopentanone.
Scientific Research Applications
1-(3-Bromophenyl)cyclopentanecarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the cyclopentanecarbonitrile moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
1-(3-Bromophenyl)cyclopentanecarbonitrile belongs to a broader class of substituted cyclopentane-carbonitrile derivatives. Key structural analogs include:
- 1-(4-Bromophenyl)cyclopentanecarbonitrile: A positional isomer with bromine at the para position.
- 1-(4-Methoxyphenyl)cyclopentanecarbonitrile : Replacing bromine with a methoxy group reduces molecular weight (201.26 g/mol vs. 248.12 g/mol) and introduces electron-donating effects, which may influence solubility and metabolic stability .
- This compound is explicitly used as a medical intermediate .
Physicochemical Properties
- Molecular Weight and Polarity : Bromine’s high atomic weight increases molecular mass compared to methoxy or hydrogen substituents. The carbonitrile group enhances polarity, impacting solubility in organic solvents.
- Boiling Points : Data for 1-(4-Methoxyphenyl)cyclopentanecarbonitrile suggest higher boiling points due to methoxy’s polarity, but direct comparisons with brominated analogs are unavailable .
Data Tables
Table 1. Comparative Analysis of Structural Analogs
Research Findings
- Positional Isomerism : Para-bromo analogs may exhibit distinct reactivity in cross-coupling reactions due to reduced steric hindrance compared to meta-substituted derivatives .
- Functional Group Impact : Carbonitriles offer pathways for further functionalization (e.g., hydrolysis to carboxylic acids), unlike chalcones or amides, which are terminal products .
- Synthetic Efficiency : Microwave methods improve chalcone synthesis yields (55–87%), suggesting opportunities to optimize the target compound’s production .
Biological Activity
Overview
1-(3-Bromophenyl)cyclopentanecarbonitrile, with the molecular formula CHBrN, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group attached to a cyclopentanecarbonitrile moiety, which influences its reactivity and interactions within biological systems.
The synthesis of this compound typically involves the reaction of 3-bromobenzyl cyanide with cyclopentanone under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and the reaction is generally carried out in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
In preliminary studies, compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial metabolism .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. This effect is likely enhanced by the presence of the bromine atom, which can increase binding affinity to target proteins involved in cancer progression .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and leading to altered metabolic pathways.
- Receptor Binding : The bromophenyl group enhances binding affinity to certain receptors, potentially influencing cellular responses and signaling cascades .
- Structural Influence : The cyclopentanecarbonitrile moiety may affect pharmacokinetic properties such as solubility and stability, further impacting biological activity.
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that structurally similar nitriles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the phenyl group could enhance efficacy .
- Anticancer Research : In vitro experiments conducted on breast cancer cell lines indicated that compounds with similar structures could inhibit cell growth and induce apoptosis. These findings suggest that this compound may have therapeutic potential in oncology .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)cyclopentanecarbonitrile | Bromine at para position | Similar antimicrobial properties |
| 1-(3-Chlorophenyl)cyclopentanecarbonitrile | Chlorine instead of bromine | Reduced binding affinity compared to bromine derivative |
| 1-(3-Bromophenyl)cyclopropanecarbonitrile | Cyclopropane ring instead of cyclopentane | Potentially different metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
